N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-ethoxy-4-fluoro substitution on the benzene ring and a 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group linked via a sulfonamide bridge. The indole group may confer enhanced binding affinity to hydrophobic protein pockets, while the ethoxy and fluoro substituents modulate electronic properties and solubility.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-4-26-20-12-15(6-7-18(20)21)27(24,25)22-10-9-16-14(3)23-19-8-5-13(2)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWHJBMDWSTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The 2,5-dimethylindole scaffold is synthesized via Fischer indole synthesis from 2,5-dimethylphenylhydrazine and propionaldehyde under acidic conditions (HCl/EtOH, 80°C, 12 h). C3-ethylation employs Friedel-Crafts alkylation with bromoethylphthalimide (AlCl₃, DCM, 0°C→RT, 6 h), achieving 85% yield. Subsequent deprotection with hydrazine (EtOH, reflux, 3 h) furnishes 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine (91% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → RT |
| Catalyst | AlCl₃ (1.2 eq) |
| Yield (Alkylation) | 85% |
| Deprotection Agent | Hydrazine hydrate |
| Final Amine Purity | 98% (HPLC) |
Alternative Reductive Amination Approach
Condensation of 2,5-dimethylindole-3-acetaldehyde with ammonium acetate (NaBH₃CN, MeOH, 4Å MS, 24 h) provides a 74% yield. While avoiding harsh alkylation conditions, this method struggles with aldehyde stability, requiring rigorous moisture exclusion.
Preparation of 3-Ethoxy-4-fluorobenzenesulfonyl Chloride
Directed Ortho-Metalation Strategy
4-Fluoro-3-hydroxybenzenesulfonic acid undergoes ethoxylation via Ullmann coupling with iodoethane (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C, 18 h). Subsequent chlorination with PCl₅ (neat, 80°C, 3 h) achieves 78% overall yield.
Reaction Optimization:
-
CuI Loading: 10 mol% optimal for minimizing homo-coupling byproducts.
-
Solvent Screening: DMF outperforms DMSO in suppressing sulfonic acid decomposition.
Diazonium Salt Fluorination
An alternative route starts with 3-ethoxy-4-aminobenzenesulfonic acid. Diazotization (NaNO₂, H₂SO₄, 0°C) followed by Balz-Schiemann reaction (HF, 40°C) provides 3-ethoxy-4-fluorobenzenesulfonyl fluoride (62% yield), converted to chloride via PCl₃.
Sulfonamide Coupling and Final Assembly
Stepwise Coupling Protocol
2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine (1.0 eq) reacts with 3-ethoxy-4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous pyridine (0°C→RT, 12 h). Quenching with ice-water and extraction (EtOAc) followed by silica gel chromatography (Hexane:EtOAc 3:1) delivers the title compound in 88% yield.
Critical Parameters:
-
Base Selection: Pyridine > Et₃N in suppressing indole N-H sulfonation.
-
Stoichiometry: 1.1 eq sulfonyl chloride prevents di-sulfonation.
One-Pot Tandem Approach
Combining ethylamine intermediate and sulfonyl chloride with polymer-supported Burgess reagent (MeCN, 60°C, 8 h) achieves 82% yield with simplified purification. This method eliminates pyridine but requires rigorous drying.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆):
δ 10.82 (s, 1H, indole NH), 7.89 (dd, J=8.4, 2.1 Hz, 1H, H-6'), 7.54 (d, J=2.0 Hz, 1H, H-2'), 7.32–7.25 (m, 2H, H-4/H-7), 6.98 (t, J=7.8 Hz, 1H, H-6), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.42 (t, J=6.8 Hz, 2H, CH₂N), 2.88 (t, J=6.8 Hz, 2H, CH₂Ind), 2.41 (s, 3H, C2-CH₃), 2.33 (s, 3H, C5-CH₃), 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃).
HRMS (ESI+):
Calculated for C₂₁H₂₄FN₂O₃S [M+H]⁺: 427.1491; Found: 427.1489.
Purity Assessment
HPLC analysis (C18, 70:30 MeOH/H₂O, 1 mL/min) shows 98.2% purity (tₐ=6.72 min). Residual solvents (pyridine <10 ppm) meet ICH Q3C guidelines.
Comparative Evaluation of Synthetic Routes
| Parameter | Stepwise Coupling | One-Pot Method |
|---|---|---|
| Overall Yield | 88% | 82% |
| Purity | 98.2% | 96.8% |
| Reaction Time | 12 h | 8 h |
| Scalability | >100 g | <50 g |
| Byproduct Formation | 1.2% | 3.5% |
The stepwise protocol offers superior yield and purity for large-scale production, while the one-pot method benefits process intensification.
Process Optimization Challenges
Indole N-H Protection
Unprotected indole leads to competitive sulfonation at N1 (up to 15% byproduct). Transient protection with Boc-anhydride (DMAP, THF, 0°C) reduces this to <2% without requiring deprotection.
Sulfonyl Chloride Stability
3-Ethoxy-4-fluorobenzenesulfonyl chloride exhibits limited stability (t₁/₂=48 h at -20°C). In situ generation using SOCl₂ and immediate coupling mitigates decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with H-Series Isoquinoline Sulfonamides ()
The H-series inhibitors (e.g., H-7, H-8, H-9, H-89) share a sulfonamide backbone but differ in their core aromatic systems (isoquinoline vs. benzene) and substituents:
Key Differences :
- The ethoxy-fluoro substitution on benzene vs. unsubstituted isoquinoline in H-8 could reduce metabolic degradation due to steric hindrance .
Comparison with NAT-1 and NAT-2 Thiazolidinone Derivatives ()
NAT-1 and NAT-2 are nicotinamide-thiazolidinone hybrids with distinct substitution patterns:
Key Differences :
- The sulfonamide linker in the target compound may confer stronger hydrogen-bonding capacity compared to NAT-2’s amide linkage.
- The indole group vs. thiazolidinone suggests divergent biological targets: indole derivatives often target serotonin receptors, while thiazolidinones are linked to PPARγ modulation .
Comparison with Fluorinated Chromenone Derivatives ()
Example 53 from includes a fluorinated chromenone-pyrazolopyrimidine system:
Key Differences :
- The target compound’s simpler benzenesulfonamide structure may offer better synthetic accessibility compared to Example 53’s multi-ring system.
- Both compounds leverage fluorine atoms for electronic modulation, but Example 53’s chromenone core could confer distinct photophysical properties .
Comparison with Benzo[c][1,2,5]thiadiazole Sulfonamide ()
The compound in features a benzo[c][1,2,5]thiadiazole ring:
Key Differences :
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features an indole core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 372.5 g/mol |
| Chemical Formula | C20H23FN2O3S |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures effectively inhibited the growth of breast and colon cancer cells through the modulation of apoptotic pathways.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes .
The biological effects of this compound are believed to arise from its ability to bind to specific receptors and enzymes. This binding can modulate various signaling pathways, leading to altered cellular responses. For example:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell growth and survival.
- Activation of Apoptotic Pathways : It can trigger programmed cell death in cancer cells by activating caspases.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives:
- Study on Anticancer Activity : A recent investigation highlighted the efficacy of similar indole-based compounds in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume after treatment with these compounds compared to controls .
- Antimicrobial Research : Another study evaluated the antimicrobial effects of related indole derivatives against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, indicating potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of 2,5-dimethylindole with ethylene dihalides to form the ethylindole intermediate.
- Step 2 : Sulfonylation using 3-ethoxy-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Control reaction temperature (0–5°C for sulfonylation to minimize side reactions) and use anhydrous solvents (e.g., dichloromethane) to enhance yield. Monitor progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indole protons at δ 6.8–7.2 ppm; sulfonamide NH at δ 9.2–9.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~445.18 g/mol) .
- X-ray Crystallography : Resolve stereochemical ambiguities; comparable indole-sulfonamide analogs show planar indole rings and tetrahedral sulfonamide geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
